N-(4-Quinolinyl)anthranilic acid

Description

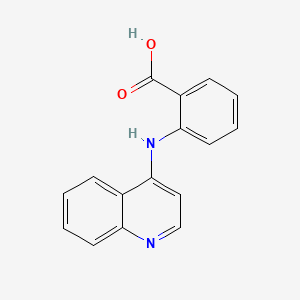

N-(4-Quinolinyl)anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid), a pharmacore widely utilized in medicinal chemistry due to its versatile bioactive properties. The compound features a quinolinyl group substituted at the 4-position of the anthranilic acid scaffold.

Properties

CAS No. |

52180-97-9 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-(quinolin-4-ylamino)benzoic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,17,18)(H,19,20) |

InChI Key |

VAYWXCMEIWUYBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Quinolinyl)anthranilic acid typically involves the coupling of N-protected anthranilic acid with corresponding amines. For example, N-benzylanthranilic acid can be coupled with 7-chloroquinoline derivatives under specific conditions. The reaction conditions often include the use of coupling agents such as thionyl chloride (SOCl2) and solvents like methanol (MeOH) or dry toluene .

Industrial Production Methods

Industrial production methods for this compound may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of N-substituted anthranilic acid derivatives, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Quinolinyl)anthranilic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the anthranilic acid moiety.

Substitution: Substitution reactions can introduce different functional groups onto the quinoline or anthranilic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and anthranilic acid derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Quinolinyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria by targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing system in Pseudomonas aeruginosa . This inhibition can reduce biofilm formation and virulence in the bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of anthranilic acid derivatives is highly dependent on substituent groups and their positions. Below is a comparative analysis of N-(4-Quinolinyl)anthranilic acid with key analogues:

Anti-Inflammatory Agents

- Tranilast (N-(3′,4′-dimethoxycinnamoyl)anthranilic acid): Structure: Incorporates a 3,4-dimethoxycinnamoyl group. Activity: Reduces inflammation via immunomodulation. In arthritic rat models, doses of 200–400 mg/kg demonstrated significant anti-inflammatory effects . Key Difference: The cinnamoyl moiety enhances binding to inflammatory targets like mast cells, distinguishing it from simpler aryl-substituted derivatives.

Tolfenamic Acid (N-(2-methyl-3-chlorophenyl)anthranilic acid) :

Ion Channel Modulators

Flufenamic Acid (N-(3-trifluoromethylphenyl)anthranilic acid) :

- Structure : Meta-trifluoromethyl substitution.

- Activity : Blocks Ca²⁺-activated Cl⁻ channels (CaCC) with an IC₅₀ of 29.5 μM. Substituting the -CF₃ group to the para position (N-(4-trifluoromethylphenyl)anthranilic acid) improves potency (IC₅₀ = 6.0 μM), highlighting the critical role of substituent positioning .

N-(4-Nitrophenyl)anthranilic Acid :

Antimicrobial and Anticancer Agents

- CBA Ligand ([N-(4-chlorobenzoylamino)-thioxomethyl]anthranilic acid): Structure: Combines chlorobenzoyl and thioxomethyl groups. Activity: Metal complexes of CBA (e.g., with Co, Cu) show cytotoxic effects against A549 and HeLa cancer cells, suggesting anthranilic acid’s role in chelating transition metals for therapeutic applications .

Neuromuscular Blockers

- Delphinium Alkaloids (e.g., Methyllycaconitine) :

Structural-Activity Relationship (SAR) Analysis

Substituent Position

- Para vs. Meta Substitution :

- Ortho Substitution :

Functional Groups

- Electron-Withdrawing Groups (EWGs): -NO₂ and -CF₃ enhance CaCC blockade and metabolic stability by increasing electrophilicity .

- Hydrophobic Moieties :

Hybrid Structures

- Quinolinyl vs.

Data Table: Comparative Profiles of Anthranilic Acid Derivatives

Q & A

Q. What are the common synthetic routes for preparing N-substituted anthranilic acid derivatives, such as N-(4-Quinolinyl)anthranilic acid?

N-Substituted anthranilic acids are typically synthesized via solid-phase synthesis , Buchwald–Hartwig amination , or reductive amination . For example, polymer-supported methods enable efficient coupling of anthranilic acid with aryl halides or amines, offering high yields and substrate versatility. Reaction optimization often involves catalysts like palladium for cross-coupling or rare-earth metals for cyclization reactions .

Q. Which spectroscopic and computational methods are validated for characterizing the molecular structure of this compound?

Structural characterization employs X-ray crystallography , NMR (¹H/¹³C) , and IR spectroscopy to confirm bond configurations and functional groups . Computational methods like B3LYP/6-31G(d,p) density functional theory (DFT) optimize geometry and predict vibrational frequencies, aligning with experimental data to validate molecular stability .

Q. How do anthranilic acid derivatives act as intermediates in quinoline synthesis?

Anthranilic acid is a key precursor in Gould–Jacob and Pfitzinger reactions , forming quinoline scaffolds via cyclization with ketones or aldehydes. For instance, 2-amino-4-chlorobenzoic acid (an anthranilic acid derivative) reacts with salicylaldehyde to generate quinazolinones, which exhibit bioactive properties .

Advanced Research Questions

Q. What strategies address low yields in Fischer indolisation reactions involving N-(α-ketoacyl)anthranilic acids?

Poor yields in Fischer indolisation often stem from competing pathways like amide hydrolysis or benzoxazinone formation . Optimizing solvent systems (e.g., acetic acid under reflux) and acid catalysts (e.g., bismuth nitrate) suppresses side reactions, improving yields of 2-(indol-2-carboxamido)benzoic acids to >80% .

Q. How do this compound derivatives modulate autoimmune responses in experimental models?

Derivatives like N-(3,4-dimethoxycinnamoyl)anthranilic acid (3,4-DAA) inhibit indoleamine 2,3-dioxygenase (IDO) , reducing proinflammatory cytokines (e.g., IFN-γ, TNF-α) in T-cells. In murine models of multiple sclerosis, 3,4-DAA reverses paralysis by suppressing Th1-mediated inflammation .

Q. What computational and experimental approaches resolve contradictions in vibrational spectra vs. crystallographic data for anthranilic acid derivatives?

Discrepancies between experimental IR peaks and DFT-predicted frequencies arise from crystal packing effects or solvent interactions . Hybrid approaches combining solid-state NMR and periodic DFT calculations reconcile these differences, as demonstrated for N-(4-bromobenzoyl)-anthranilic acid .

Q. How do structural modifications of this compound enhance its phospholipase A2 (PLA2) inhibitory activity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the quinoline ring increases PLA2 binding affinity by stabilizing interactions with catalytic residues. N-(p-Amylcinnamoyl)anthranilic acid (ACA) exemplifies this, blocking arachidonic acid release and downstream eicosanoid synthesis .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to accelerate reaction rates in quinoline derivatization .

- Data Validation : Cross-reference HPLC purity assays with LC-MS to confirm compound integrity .

- Biological Assays : Pair ELISA cytokine profiling with flow cytometry to quantify immune modulation in vitro and in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.